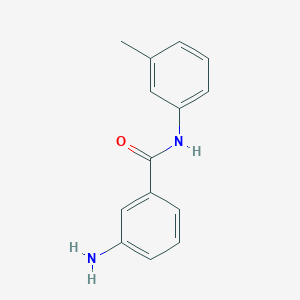

3-amino-N-(3-methylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-amino-N-(3-methylphenyl)benzamide: is an organic compound with the molecular formula C14H14N2O. It is a crucial building block in medicinal chemistry, often used as an intermediate in the synthesis of various drug candidates . This compound is characterized by the presence of an amino group and a benzamide group attached to a benzene ring, which contributes to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Route 2: This method directly synthesizes the compound by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This route is preferred due to its simplicity and higher yield.

Industrial Production Methods: In industrial settings, the continuous flow microreactor system is often employed for the synthesis of this compound. This method allows for precise control over reaction conditions, leading to higher yields and better selectivity .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.

Reduction: Reduction reactions can be performed on the nitro precursor to obtain the amino derivative.

Substitution: The compound can participate in substitution reactions, particularly involving the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.

Major Products:

Oxidation: Products may include nitroso or nitro derivatives.

Reduction: The primary product is the amino derivative.

Substitution: Halogenated benzamides are common products.

Applications De Recherche Scientifique

Chemistry: 3-amino-N-(3-methylphenyl)benzamide is used as an intermediate in the synthesis of various organic compounds and drug candidates .

Biology: In biological research, this compound is used to study enzyme interactions and protein binding due to its structural similarity to certain biological molecules .

Medicine: The compound is a key intermediate in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .

Mécanisme D'action

The mechanism by which 3-amino-N-(3-methylphenyl)benzamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the benzamide group can participate in hydrophobic interactions, stabilizing the compound within the target site .

Comparaison Avec Des Composés Similaires

- N-(3-Amino-4-methylphenyl)benzamide

- N-(4-Methylphenyl)benzamide

- 3-Amino-N-phenylbenzamide

Uniqueness: 3-amino-N-(3-methylphenyl)benzamide is unique due to the presence of both an amino group and a methyl group on the benzene ring, which enhances its reactivity and specificity in chemical reactions .

Activité Biologique

3-Amino-N-(3-methylphenyl)benzamide is an organic compound with significant potential in pharmaceutical applications due to its structural characteristics. This compound, with a molecular formula of C₁₄H₁₄N₂O and a molecular weight of approximately 226.27 g/mol, features an amino group and a methyl group attached to a benzamide structure. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

The compound is synthesized through various methods, primarily involving the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. Its unique substitution pattern influences its reactivity and interaction with biological targets, making it a valuable building block in medicinal chemistry.

Antioxidant Activity

Recent studies have employed the phosphomolybdenum test to evaluate the antioxidant potential of this compound. The results indicate that this compound exhibits notable antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Antiproliferative Effects

Research has highlighted the antiproliferative effects of compounds structurally similar to this compound. For instance, derivatives have shown significant activity against breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values ranging from 10 to 33 nM . These findings suggest that the compound may interact with tubulin at the colchicine-binding site, inhibiting polymerization and leading to cell cycle arrest and apoptosis in cancer cells.

The mechanism of action involves the inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division. Flow cytometry analyses demonstrate that treatment with related compounds leads to G2/M phase arrest in cancer cells, indicating potential as an antitumor agent .

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Aminobenzamide | Benzamide with an amino group at meta position | Commonly used as a precursor in drug synthesis |

| N-(4-Aminophenyl)benzamide | Amino group at para position | Exhibits different biological activity profiles |

| N-(2-Aminophenyl)benzamide | Amino group at ortho position | May show distinct reactivity due to sterics |

The comparison highlights that while all these compounds share a benzamide core, their specific substitutions lead to varied biological activities, particularly in terms of enzyme interactions and receptor binding.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various applications:

- Anticonvulsant Properties : According to patent literature, derivatives of this compound have been explored for their anticonvulsant effects, indicating potential utility in neurological disorders .

- Enzyme Interaction Studies : In biological research contexts, this compound has been utilized to study interactions with specific enzymes due to its structural similarity to biologically relevant molecules.

Propriétés

IUPAC Name |

3-amino-N-(3-methylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-4-2-7-13(8-10)16-14(17)11-5-3-6-12(15)9-11/h2-9H,15H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPARZLQFZGMBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354073 |

Source

|

| Record name | 3-amino-N-(3-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14315-23-2 |

Source

|

| Record name | 3-amino-N-(3-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.